N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes an imidazo[2,1-b]thiazole ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxy groups in the compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b]thiazole derivative known for its anthelmintic and immunomodulatory properties.
Imidazo[2,1-b]thiazole derivatives: A broad class of compounds with various biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide is unique due to its specific structure, which includes both an imidazo[2,1-b]thiazole ring and a phenoxyacetamide group. This combination of structural features contributes to its diverse biological activities and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(13-24-16-7-2-1-3-8-16)20-15-6-4-5-14(11-15)17-12-22-9-10-25-19(22)21-17/h1-8,11-12H,9-10,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYAJVQYJBRGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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